3-Chloro-1,1-dimethylcyclohexane

Beschreibung

BenchChem offers high-quality 3-Chloro-1,1-dimethylcyclohexane suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-1,1-dimethylcyclohexane including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

35188-27-3 |

|---|---|

Molekularformel |

C8H15Cl |

Molekulargewicht |

146.66 g/mol |

IUPAC-Name |

3-chloro-1,1-dimethylcyclohexane |

InChI |

InChI=1S/C8H15Cl/c1-8(2)5-3-4-7(9)6-8/h7H,3-6H2,1-2H3 |

InChI-Schlüssel |

QEOXRBGGWGLWLW-UHFFFAOYSA-N |

Kanonische SMILES |

CC1(CCCC(C1)Cl)C |

Herkunft des Produkts |

United States |

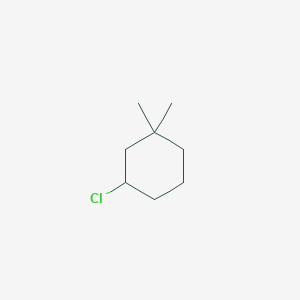

3-Chloro-1,1-dimethylcyclohexane chemical structure

An In-depth Technical Guide to 3-Chloro-1,1-dimethylcyclohexane

For Researchers, Scientists, and Drug Development Professionals

This guide serves as a comprehensive technical resource on 3-Chloro-1,1-dimethylcyclohexane (CAS No: 35188-27-3), a halogenated cycloalkane with significant relevance in the study of stereochemistry, reaction mechanisms, and as a potential building block in synthetic chemistry.[1][2] As a Senior Application Scientist, my objective is to provide not just a description of this molecule, but a deeper understanding of its structural nuances and chemical behavior, grounded in foundational principles and experimental considerations.

Nomenclature and Structural Elucidation

The systematic IUPAC name for this compound is 3-Chloro-1,1-dimethylcyclohexane .[1] A common point of confusion is the numbering of the substituents. The nomenclature rules dictate that substituents are given the lowest possible locant numbers as a set. Numbering that begins at the carbon with the two methyl groups results in the locant set (1,1,3), which is lower than the alternative (1,3,3) that would arise from starting at the chloro-substituted carbon. This seemingly minor detail is fundamental for unambiguous communication in chemistry.[3]

The core structure consists of a cyclohexane ring with two methyl groups attached to the same carbon atom (a gem-dimethyl group) and a single chlorine atom.

Chemical Structure of 3-Chloro-1,1-dimethylcyclohexane:

Caption: 2D structure of 3-Chloro-1,1-dimethylcyclohexane.

Conformational Analysis: The Dominance of Steric Effects

Cyclohexane derivatives are not planar; they exist predominantly in low-energy chair conformations. For 3-Chloro-1,1-dimethylcyclohexane, the interplay between the substituents dictates the energetically preferred conformation. The cyclohexane ring can undergo a "ring flip," interconverting two non-identical chair conformations.

-

Conformation A (Axial Chlorine): In this conformation, the chlorine atom occupies an axial position. This creates unfavorable steric interactions, known as 1,3-diaxial interactions, with the axial hydrogens on C5. More significantly, a large 1,3-diaxial interaction would occur between the chlorine and one of the axial-like methyl groups at C1.

-

Conformation B (Equatorial Chlorine): The ring-flipped conformation places the chlorine atom in an equatorial position. This orientation points the chlorine away from the ring, minimizing steric strain. The gem-dimethyl group at C1 effectively acts as a bulky "anchor," further favoring a conformation that minimizes steric hindrance.

Due to the significant steric strain associated with axial substituents, the conformational equilibrium overwhelmingly favors the structure where the chlorine atom is in the equatorial position.[4][5] This preference is a critical determinant of the molecule's reactivity.

Visualization of Conformational Equilibrium:

Caption: Chair conformations of 3-Chloro-1,1-dimethylcyclohexane.

Synthesis and Mechanistic Insight

A logical and common laboratory synthesis for this compound is the electrophilic addition of hydrogen chloride (HCl) to an appropriate alkene precursor, such as 3,3-dimethylcyclohex-1-ene. The reaction proceeds via a carbocation intermediate, and its regioselectivity is governed by Markovnikov's rule.

Mechanism: The proton (H⁺) from HCl adds to the double bond at the carbon that is less substituted (C2), leading to the formation of the more stable tertiary carbocation at C1. However, for the synthesis of the target molecule, the precursor must be 1,1-dimethylcyclohex-2-ene or 1,1-dimethylcyclohex-3-ene. Addition to 1,1-dimethylcyclohex-2-ene will place the proton on C2, forming a tertiary carbocation at C3, which is then attacked by the chloride ion (Cl⁻) to yield the desired product.

Experimental Protocol: Synthesis via Hydrochlorination

-

Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,1-dimethylcyclohex-2-ene (e.g., 5.0 g) in 30 mL of a non-polar, aprotic solvent like diethyl ether. Cool the flask in an ice-water bath to 0°C.

-

Reaction: Slowly bubble dry HCl gas through the stirred solution. Alternatively, add a saturated solution of HCl in diethyl ether dropwise. The reaction is exothermic and should be kept cold to prevent side reactions.

-

Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing them via Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the disappearance of the starting alkene.

-

Work-up: Once the reaction is complete (typically 1-2 hours), transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 20 mL of cold water, 20 mL of a saturated sodium bicarbonate solution (to neutralize excess acid), and finally 20 mL of brine.

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄). Filter off the drying agent and remove the solvent by rotary evaporation. The crude product can be purified by fractional distillation under reduced pressure to yield pure 3-Chloro-1,1-dimethylcyclohexane.

Synthesis Workflow Diagram:

Caption: General workflow for the synthesis of 3-Chloro-1,1-dimethylcyclohexane.

Spectroscopic Characterization

The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The expected data are summarized below.

| Technique | Expected Features |

| ¹H NMR | Singlet (~0.9-1.1 ppm, 6H): From the two equivalent gem-dimethyl groups. Multiplet (~3.8-4.2 ppm, 1H): The proton on the carbon bearing the chlorine (CH-Cl), shifted downfield due to the electronegativity of Cl. Multiplets (~1.2-2.0 ppm, 8H): Complex signals from the remaining eight protons on the cyclohexane ring. |

| ¹³C NMR | ~6 signals expected: A quaternary carbon (C1), a methine carbon attached to Cl (C3, downfield), two methyl carbons, and potentially non-equivalent methylene carbons (C2, C4, C5, C6) depending on the conformation and magnetic environment.[1] |

| Mass Spec. | Molecular Ion (M⁺): A peak at m/z 146. Isotope Peak (M+2): A characteristic peak at m/z 148, with an intensity approximately one-third of the M⁺ peak, confirming the presence of one chlorine atom (due to the natural abundance of ³⁵Cl and ³⁷Cl).[1] |

| IR Spec. | C-H stretch (sp³): Strong bands just below 3000 cm⁻¹. C-Cl stretch: A band in the fingerprint region, typically 600-800 cm⁻¹, which can sometimes provide conformational information. |

Reactivity and Synthetic Utility

The C-Cl bond is the primary site of reactivity. As a secondary alkyl halide, it can undergo both nucleophilic substitution (Sₙ1 and Sₙ2) and elimination (E1 and E2) reactions.

-

Sₙ2 Reactions: With strong, unhindered nucleophiles (e.g., CN⁻, I⁻) in polar aprotic solvents (e.g., acetone, DMSO), the reaction will proceed via an Sₙ2 mechanism. This is a concerted process that results in an inversion of stereochemistry at the C3 position.

-

Sₙ1 Reactions: With weak nucleophiles that are also the solvent (solvolysis), such as water or methanol, the reaction favors an Sₙ1 pathway.[6][7] This involves the formation of a planar secondary carbocation intermediate. The nucleophile can then attack from either face, leading to a racemic or diastereomeric mixture of products if the starting material is chiral.

-

Elimination Reactions: In the presence of a strong, bulky base (e.g., potassium tert-butoxide), an E2 elimination is favored, leading to the formation of alkenes (primarily 1,1-dimethylcyclohex-2-ene).

This reactivity profile makes 3-Chloro-1,1-dimethylcyclohexane a useful intermediate for introducing a variety of functional groups at the C3 position of the 1,1-dimethylcyclohexane scaffold.

Safety and Handling

As a chlorinated hydrocarbon, 3-Chloro-1,1-dimethylcyclohexane should be handled with care. While specific data for this exact compound is limited, related compounds like dimethylcyclohexane are highly flammable.[8][9]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemically resistant gloves.

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of vapors and contact with skin and eyes.[10]

-

Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[11]

-

Disposal: Dispose of waste in accordance with local, regional, and national regulations.

References

-

PubChem. (n.d.). 3-Chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

CPAchem Ltd. (2021). Safety data sheet for 1,1-Dimethylcyclohexane. Retrieved from [Link]

-

RBNAinfo. (2014). Safety Data Sheet. Retrieved from [Link]

-

Pearson. (n.d.). When (S)-3-chloro-1,1-dimethylcyclopentane reacts with sodium cyanide.... Retrieved from [Link]

-

St. Paul's Cathedral Mission College. (n.d.). Exercise 8: - Conformational analysis and nomenclature of cyclohexanes. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

NCERT. (n.d.). Organic chemistry – sOme Basic PrinciPles and Techniques. Retrieved from [Link]

-

YouTube. (2015). 1-chloro-1,2-dimethylcyclohexane SN1 Reaction. Retrieved from [Link]

Sources

- 1. 3-Chloro-1,1-dimethylcyclohexane | C8H15Cl | CID 15712169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. ncert.nic.in [ncert.nic.in]

- 4. sites.ualberta.ca [sites.ualberta.ca]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Study Prep in Pearson+ | College Exam Prep Videos & Practice Problems [pearson.com]

- 7. youtube.com [youtube.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. rbnainfo.com [rbnainfo.com]

- 11. fishersci.com [fishersci.com]

1-chloro-3,3-dimethylcyclohexane physical properties

An In-depth Technical Guide to the Physical Properties of 1-Chloro-3,3-dimethylcyclohexane

Abstract

This technical guide provides a comprehensive overview of the physical and spectroscopic properties of 1-chloro-3,3-dimethylcyclohexane (CAS RN: 35188-27-3). Directed at researchers, scientists, and professionals in drug development, this document synthesizes theoretical data with practical, field-proven methodologies for its characterization. We delve into the structural nuances, predicted physical constants, and expected spectroscopic signatures of the molecule. Furthermore, this guide presents detailed, self-validating experimental protocols for the determination of key physical properties, underscoring the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction and Nomenclature

1-Chloro-3,3-dimethylcyclohexane is a halogenated monocyclic alkane. A critical point of clarification for researchers is its nomenclature. While commonly referred to by the topic name, according to IUPAC nomenclature rules which prioritize the lowest possible locant numbering for all substituents, the correct systematic name is 3-chloro-1,1-dimethylcyclohexane .[1][2] The numbering begins from the carbon atom bearing the two methyl groups (C1), assigning the chlorine atom to the third carbon (C3). For the purpose of this guide and to align with the common query, we will use the name 1-chloro-3,3-dimethylcyclohexane while acknowledging its systematic IUPAC designation.

This compound's structure, featuring a cyclohexane ring with a chlorine atom and a gem-dimethyl group, results in specific conformational isomers (chair, boat, twist-boat). The chair conformation is the most stable. The chlorine atom can exist in either an axial or equatorial position, leading to diastereomers. Understanding these structural aspects is fundamental to interpreting its physical and spectroscopic data.

Core Physical Properties

Experimental data for 1-chloro-3,3-dimethylcyclohexane is not extensively published in peer-reviewed literature. However, its properties can be reliably predicted using computational models and understood by comparing it to similar alkyl halides.[3] These computed values provide a strong baseline for experimental validation.

| Property | Value | Source |

| Molecular Formula | C₈H₁₅Cl | PubChem[1] |

| Molecular Weight | 146.66 g/mol | PubChem[1] |

| CAS Registry Number | 35188-27-3 | NIST[4] |

| Boiling Point | Not Experimentally Determined (Predicted to be in the range of 170-190 °C) | N/A |

| Melting Point | Not Experimentally Determined | N/A |

| Density | Not Experimentally Determined | N/A |

| XLogP3-AA (Lipophilicity) | 3.5 | PubChem[1] |

| Topological Polar Surface Area | 0 Ų | PubChem[1] |

| Refractive Index | Not Experimentally Determined | N/A |

Expert Insights:

-

Boiling Point: The boiling point of alkyl halides is influenced by molecular weight and intermolecular forces (London dispersion forces and dipole-dipole interactions).[3] Compared to its non-halogenated parent, 1,1-dimethylcyclohexane (Boiling Point: ~120 °C), the addition of a chlorine atom significantly increases the molecular weight and polarity, leading to stronger intermolecular forces and a substantially higher boiling point.

-

Solubility: With a high XLogP3 value of 3.5, the molecule is predicted to be highly lipophilic and thus poorly soluble in water but readily soluble in common non-polar organic solvents such as diethyl ether, hexane, and dichloromethane.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and structural elucidation of 1-chloro-3,3-dimethylcyclohexane. While specific spectra are available in databases, the following sections explain the key features a researcher should expect to observe.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present. For an alkyl chloride, the most characteristic absorption is the C-Cl stretching vibration.

-

C-Cl Stretch: A strong absorption band is expected in the fingerprint region, typically between 850 cm⁻¹ and 550 cm⁻¹.[5][6]

-

C-H Aliphatic Stretch: Strong, sharp peaks will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹), corresponding to the C-H bonds of the cyclohexane ring and methyl groups.

-

C-H Bend: Absorptions corresponding to scissoring and bending vibrations of the CH₂ and CH₃ groups will appear in the 1470-1365 cm⁻¹ region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the detailed carbon-hydrogen framework.

-

¹H NMR: The proton spectrum will show a complex pattern of signals in the aliphatic region (typically 0.8-4.0 ppm).

-

Methyl Protons (-CH₃): Two singlets are expected for the gem-dimethyl groups, likely between 0.9-1.2 ppm. Their distinct chemical shifts arise from the anisotropic effect of the C-Cl bond.

-

Cyclohexane Protons (-CH₂-): A series of complex multiplets will be present between 1.2-2.2 ppm.

-

Methine Proton (-CHCl-): The proton attached to the same carbon as the chlorine atom will be the most downfield signal (deshielded) due to the electronegativity of chlorine, typically appearing between 3.5-4.0 ppm as a multiplet.[6]

-

-

¹³C NMR: The carbon spectrum provides information on the number of unique carbon environments.

-

Methyl Carbons: Two distinct signals are expected for the two methyl groups.

-

Cyclohexane Carbons: Signals for the five other carbons of the ring will be observed.

-

Chloro-substituted Carbon: The carbon atom bonded to chlorine will be significantly shifted downfield compared to other sp³ carbons, typically appearing in the 50-70 ppm range.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern, which is highly characteristic for halogenated compounds.

-

Molecular Ion Peak (M⁺): A key feature will be the presence of two molecular ion peaks due to the natural isotopic abundance of chlorine: ³⁵Cl (75.8%) and ³⁷Cl (24.2%). This results in an (M)⁺ peak and an (M+2)⁺ peak with a characteristic intensity ratio of approximately 3:1.[6] For C₈H₁₅Cl, these would appear at m/z 146 and m/z 148.

-

Fragmentation: Common fragmentation pathways include the loss of a chlorine radical (M-Cl)⁺ and the loss of HCl (M-HCl)⁺, followed by further fragmentation of the resulting carbocation.

Experimental Protocols for Physical Property Determination

The following protocols are designed as self-validating systems, providing researchers with robust methods for the experimental determination of the key physical properties.

Workflow for Physical & Spectroscopic Characterization

The logical flow for characterizing a novel or unverified sample of 1-chloro-3,3-dimethylcyclohexane involves a sequence of analyses to confirm identity, purity, and physical properties.

Caption: Workflow for comprehensive characterization.

Boiling Point Determination (Thiele Tube Method)

This micro-scale method is ideal for determining the boiling point with a small sample volume, conserving valuable material.[7] The principle relies on matching the sample's vapor pressure with the atmospheric pressure.

Methodology:

-

Sample Preparation: Add 0.5 mL of 1-chloro-3,3-dimethylcyclohexane into a small, clean test tube (e.g., a 75x10 mm tube).

-

Capillary Tube Insertion: Place a standard melting point capillary tube, sealed end up, into the test tube so it is inverted within the liquid.

-

Apparatus Assembly: Attach the test tube to a thermometer using a rubber band or wire. The bottom of the test tube should align with the thermometer's bulb.

-

Heating: Clamp the assembly in a Thiele tube filled with mineral oil, ensuring the sample is below the top arm of the tube. Heat the arm of the Thiele tube gently with a microburner.

-

Observation: As the temperature rises, a slow stream of bubbles will emerge from the inverted capillary tube. Continue heating until a rapid, continuous stream of bubbles is observed.

-

Cooling and Measurement: Remove the heat source. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid is drawn back into the capillary tube.[7]

-

Validation: Repeat the heating and cooling cycle two more times. A trustworthy result will yield boiling points within a 1-2 °C range.

Causality: The initial stream of bubbles is the expansion of trapped air. The rapid, continuous stream signifies that the vapor pressure of the sample exceeds the atmospheric pressure. Upon cooling, the point where the liquid re-enters the capillary is precisely when the sample's vapor pressure equals the atmospheric pressure—the definition of boiling point.[7]

Spectroscopic Sample Preparation and Analysis

Accurate spectroscopic data is contingent on proper sample preparation.

Caption: Sample preparation workflows for spectroscopy.

4.3.1 NMR Sample Preparation Protocol

-

Solvent Selection: Use a deuterated solvent in which the compound is soluble, such as chloroform-d (CDCl₃). The deuterium signal is used by the spectrometer to "lock" the magnetic field.

-

Concentration: For ¹H NMR, dissolve 5-10 mg of the sample in approximately 0.6 mL of CDCl₃. For the less sensitive ¹³C NMR, a more concentrated solution (20-50 mg) is preferable.[8]

-

Filtration: To ensure magnetic field homogeneity and sharp signals, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[9] This removes any particulate matter.

-

Analysis: Cap the tube and wipe it clean before inserting it into the spectrometer. Acquire ¹H, ¹³C, and, if necessary, 2D correlation spectra (e.g., COSY, HSQC) for full structural assignment.

4.3.2 FTIR (ATR) Analysis Protocol

-

Instrument Preparation: Record a background spectrum of the clean, empty Attenuated Total Reflectance (ATR) crystal. This is crucial to subtract atmospheric (H₂O, CO₂) and instrument-related absorptions from the sample spectrum.

-

Sample Application: Place a single drop of the neat (undiluted) liquid sample directly onto the ATR crystal.

-

Spectrum Acquisition: Acquire the sample spectrum. Typically, 16-32 scans are co-added to achieve a high signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft lab wipe after analysis.

4.3.3 GC-MS Analysis Protocol

-

Sample Preparation: Prepare a dilute solution of the sample (~100 ppm) in a volatile solvent like dichloromethane or hexane.

-

Instrumental Conditions:

-

Injector: 250 °C, Split mode (e.g., 50:1 split ratio).

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable for separating non-polar analytes.

-

Oven Program: Start at 50 °C (hold 2 min), ramp to 250 °C at 10 °C/min (hold 5 min). This program ensures the separation of potential impurities from the main analyte.[10]

-

Mass Spectrometer: Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40-300.

-

-

Analysis: Inject 1 µL of the prepared sample. The resulting chromatogram will indicate the purity of the sample (as a single peak), and the mass spectrum of that peak will be used to confirm the identity and fragmentation pattern.

Conclusion

1-Chloro-3,3-dimethylcyclohexane, systematically named 3-chloro-1,1-dimethylcyclohexane, is a molecule whose physical properties are primarily defined by its alkyl chloride nature and cyclic structure. While extensive experimental data is sparse, computational predictions and analysis of its spectroscopic characteristics provide a solid foundation for its use in research and development. The protocols detailed herein offer a robust framework for the empirical validation of its properties, emphasizing methodological rigor and scientific integrity. This guide serves as a critical resource for scientists, enabling accurate characterization and confident application of this compound in their work.

References

-

PubChem. (n.d.). 3-Chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1,1-dimethylcyclopentane. National Center for Biotechnology Information. Retrieved from [Link]

-

Neliti. (2017). Preparation of Alkyl Halide as Intermediate Compound in Synthesis Cationic Surfactant Alkyl Trimethyl Ammonium Chloride. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). IR: alkyl halides. Organic Chemistry at CU Boulder. Retrieved from [Link]

-

University of Alberta. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Unknown. (n.d.). NMR sample prep. Retrieved from [Link]

-

MIT OpenCourseWare. (n.d.). 8.1 - FT-NMR Sample Preparation Guide. Retrieved from [Link]

-

JEOL. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

ResearchGate. (2025). GC-MS Analysis of Halocarbons in the Environment. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). C2 - Analysis of halogenated hydrocarbons in hydrocarbon/water matrix. Retrieved from [Link]

-

Agilent. (2022). Analysis of 27 Halogenated Hydrocarbons and 11 Volatile Organic Compounds in Drinking Water. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Faculty of Mathematical & Physical Sciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 5.3: Spectroscopic Properties of Alkyl Halides. Retrieved from [Link]

-

YouTube. (2020). Experimental determination of boiling point. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Making Alkyl Halides From Alcohols. Retrieved from [Link]

-

Scribd. (n.d.). Preparation and Purification of An Alkyl Halide. Retrieved from [Link]

-

YouTube. (2022). BOILING POINTS OF ALKYL HALIDE INTRODUCTION. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1,4-dimethylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

-

Molbase. (n.d.). Cyclohexane,3-chloro-1,1-dimethyl-. Retrieved from [Link]

-

Reddit. (2022). Nomenclature: Why 3-chloro-1,1-dimethylcyclohexane and not 1-chloro-3,3-dimethylcyclohexane?. r/chemhelp. Retrieved from [Link]

-

ChemSynthesis. (2025). 2-chloro-1,1-dimethylcyclohexane. Retrieved from [Link]

-

NCERT. (n.d.). Alcohols, Phenols and Ethers. Retrieved from [Link]

-

Wikipedia. (n.d.). Perfluoro-1,3-dimethylcyclohexane. Retrieved from [Link]

-

PubChem. (n.d.). (r,r)-3-Chloro-4-fluoro-1,1-dimethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

NIST. (n.d.). 1-chloro-3,3-dimethylcyclohexane. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. 3-Chloro-1,1-dimethylcyclohexane | C8H15Cl | CID 15712169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. reddit.com [reddit.com]

- 3. youtube.com [youtube.com]

- 4. 1-chloro-3,3-dimethylcyclohexane [webbook.nist.gov]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 9. sites.bu.edu [sites.bu.edu]

- 10. Detailed steps for the detection of halogenated hydrocarbons in surface water - Water Quality Testing and Analytical Instruments,Focus on water quality analysis equipment production and research and development |GuanAo [en.zzgayq.com]

Conformational analysis of 3-Chloro-1,1-dimethylcyclohexane

An In-Depth Technical Guide to the Conformational Analysis of 3-Chloro-1,1-dimethylcyclohexane

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its reactivity and biological function. For cyclic systems, particularly substituted cyclohexanes, a thorough understanding of conformational preferences is paramount for professionals in chemical research and drug development. This guide provides a detailed examination of the conformational landscape of 3-Chloro-1,1-dimethylcyclohexane, a molecule presenting a fascinating interplay of steric forces. We will dissect the underlying principles of cyclohexane stereochemistry, quantify the energetic penalties of substituent positioning, and outline the modern experimental and computational workflows used to elucidate the most stable molecular shapes.

The Dynamic World of the Cyclohexane Ring

The cyclohexane ring is not a static, planar hexagon. To achieve tetrahedral bond angles (109.5°) and minimize both angle and torsional strain, it adopts a puckered, three-dimensional structure. The most stable of these is the chair conformation . In this arrangement, the carbon atoms occupy two parallel planes, and the substituent positions are distinctly divided into two types:

-

Axial (a): Six bonds oriented parallel to the principal C3 axis of the ring, pointing straight up or down.

-

Equatorial (e): Six bonds pointing out from the "equator" of the ring.

A crucial dynamic feature of the cyclohexane ring is the "ring flip" or "chair interconversion" .[1] This is a rapid process at room temperature, with an energy barrier of approximately 10 kcal/mol, where the ring flexes through higher-energy boat and twist-boat conformations.[1] During a ring flip, all axial substituents become equatorial, and all equatorial substituents become axial.[1] For an unsubstituted cyclohexane, the two chair forms are identical in energy. However, for substituted cyclohexanes, the two resulting conformers are often energetically non-equivalent.[2]

Caption: The dynamic equilibrium of cyclohexane ring flipping.

Quantifying Steric Strain: The A-Value

The energetic preference for a substituent to occupy the equatorial position is driven by the avoidance of steric strain. When a substituent larger than hydrogen is in an axial position, it experiences repulsive steric interactions with the other two axial hydrogens (or substituents) on the same face of the ring.[3][4] These unfavorable interactions are known as 1,3-diaxial interactions .[2][5]

This energy difference is quantified by the A-value , which is the difference in Gibbs free energy (ΔG) between the conformer with the substituent in the axial position and the one with it in the equatorial position.[6] A higher A-value signifies a greater steric bulk and a stronger preference for the equatorial position.[6][7]

| Substituent | A-Value (kcal/mol) | Rationale |

| -CH₃ (Methyl) | 1.74 - 1.8 | Experiences two significant 1,3-diaxial interactions with axial hydrogens.[1][6][8] |

| -Cl (Chloro) | 0.4 - 0.5 | The longer C-Cl bond length (compared to C-C) places the chlorine atom further from the axial hydrogens, reducing steric strain despite its atomic weight.[7][8] |

Conformational Breakdown of 3-Chloro-1,1-dimethylcyclohexane

The presence of the 1,1-dimethyl (gem-dimethyl) group introduces a key structural constraint. In any chair conformation of a 1,1-disubstituted cyclohexane, one substituent must be axial and the other equatorial.[9][10][11] Consequently, the two chair conformers of 1,1-dimethylcyclohexane are identical in energy.[10][11] This group acts as a conformational anchor, influencing the preference of other substituents on the ring.

Let's analyze the two possible chair conformers of 3-Chloro-1,1-dimethylcyclohexane after a ring flip.

Caption: Chair interconversion of 3-Chloro-1,1-dimethylcyclohexane.

Analysis of Destabilizing Interactions:

-

Conformer A (Axial Chlorine):

-

Axial Methyl Group: The axial methyl group at C1 has two 1,3-diaxial interactions with the axial hydrogens at C3 and C5. This contributes approximately 1.74 kcal/mol of strain.

-

Axial Chloro Group: The axial chlorine at C3 has two 1,3-diaxial interactions: one with the axial hydrogen at C5 and a more significant one with the axial methyl group at C1. The energetic cost of a Cl/H diaxial interaction is half the A-value of Cl (~0.25 kcal/mol). The interaction with the axial methyl group is considerably more destabilizing than with a hydrogen. The total strain from the axial chlorine is greater than its standard A-value of ~0.5 kcal/mol .

-

-

Conformer B (Equatorial Chlorine):

-

Axial Methyl Group: The axial methyl group at C1 still imposes the same 1,3-diaxial interactions with the axial hydrogens at C3 and C5, contributing the same 1.74 kcal/mol of strain.

-

Equatorial Chloro Group: In the equatorial position, the chlorine atom points away from the ring and does not experience significant 1,3-diaxial interactions. Its steric strain contribution is negligible.

-

Methodologies for Conformational Investigation

A multi-faceted approach combining spectroscopic and computational methods is required for a robust conformational analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the cornerstone experimental technique for studying molecular conformation in solution.[12]

-

Room Temperature Analysis: At room temperature, the ring flip is extremely fast on the NMR timescale.[13] The spectrometer observes a time-averaged spectrum, where the chemical shifts and coupling constants are a weighted average of the individual conformers. This can provide information about the equilibrium ratio.

-

Low-Temperature (Dynamic) NMR: By cooling the sample, the rate of ring interconversion can be slowed down.[14] Below a certain temperature (the coalescence temperature), the exchange becomes slow enough for the NMR spectrometer to resolve distinct signals for each conformer. This allows for the direct observation and quantification of both the axial and equatorial forms.

Protocol: Low-Temperature ¹H NMR for Conformer Resolution

-

Sample Preparation: Dissolve a ~5-10 mg sample of 3-Chloro-1,1-dimethylcyclohexane in a suitable low-freezing point deuterated solvent (e.g., deuterated methanol, CD₃OD, or dichlorofluoromethane, CDCl₂F).

-

Initial Spectrum: Acquire a standard ¹H NMR spectrum at room temperature (e.g., 298 K) to serve as a baseline.

-

Temperature Reduction: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Acquire a spectrum at each temperature step.

-

Observation of Coalescence: Observe the broadening of signals as the temperature decreases. The temperature at which two distinct signals merge into one broad peak is the coalescence temperature.

-

"Freezing Out" Conformations: Continue to lower the temperature until sharp, distinct sets of signals are observed for each of the two chair conformers. A typical target temperature would be below -80°C (193 K).

-

Data Analysis:

-

Integration: The ratio of the integrals of corresponding signals for the two conformers directly gives the population ratio (K_eq).

-

Chemical Shift (δ): Identify signals corresponding to axial and equatorial protons. Generally, axial protons are more shielded and appear at a lower chemical shift (upfield) compared to their equatorial counterparts.[15]

-

Coupling Constants (J): Analyze the splitting patterns. The coupling constant between adjacent axial protons (J_aa) is typically large (8-13 Hz), while axial-equatorial (J_ae) and equatorial-equatorial (J_ee) couplings are smaller (2-5 Hz). This can confirm the axial/equatorial assignment of the proton attached to the chlorine-bearing carbon (C3).

-

Computational Chemistry

In silico methods provide powerful predictive insights into conformational stability.[16][17]

Workflow: Computational Energy Profiling

-

Structure Building: Construct the 3D models of both chair conformers (axial-Cl and equatorial-Cl) using molecular modeling software (e.g., Avogadro, GaussView).

-

Geometry Optimization: Perform a geometry optimization for each conformer using a suitable computational method. Molecular Mechanics (MMFF94, AMBER) is fast and good for initial screening, while Density Functional Theory (DFT) (e.g., B3LYP/6-31G*) provides higher accuracy for final energy calculations.[18]

-

Energy Calculation: Calculate the single-point electronic energy for each optimized structure.

-

Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (no imaginary frequencies) and to obtain thermodynamic data (enthalpy, Gibbs free energy).

-

Relative Energy Determination: The difference in the calculated Gibbs free energies (ΔG) between the two conformers predicts their relative stability and the equilibrium constant (K_eq) via the equation ΔG = -RTln(K_eq).

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Video: Stability of Substituted Cyclohexanes [jove.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 5. Illustrated Glossary of Organic Chemistry - Diaxial interaction (1,3-diaxial interaction) [chem.ucla.edu]

- 6. A value - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. groups.chem.ubc.ca [groups.chem.ubc.ca]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. auremn.org.br [auremn.org.br]

- 13. youtube.com [youtube.com]

- 14. sikhcom.net [sikhcom.net]

- 15. The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Conformational Analysis, Modeling, Stereochemistry and Optical Activity of Cyclohexane Derivatives [article.sapub.org]

- 17. scispace.com [scispace.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to the Stereoisomers of 3-Chloro-1,1-dimethylcyclohexane: Analysis, Conformation, and Separation

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the stereoisomerism of 3-chloro-1,1-dimethylcyclohexane. As a model chiral substituted cyclohexane, this molecule offers fundamental insights into the interplay of conformational dynamics and stereochemistry. This document details the conformational analysis of its enantiomers, (R)- and (S)-3-chloro-1,1-dimethylcyclohexane, with a focus on the energetic preferences of axial versus equatorial chlorine substitution. Furthermore, it outlines robust analytical methodologies for the characterization and separation of these stereoisomers, including nuclear magnetic resonance (NMR) spectroscopy and chiral chromatography. The protocols and theoretical discussions herein are designed to equip researchers in organic chemistry and drug development with the foundational knowledge and practical techniques necessary for the analysis of chiral cycloalkanes.

Introduction: Stereoisomerism in Substituted Cyclohexanes

Substituted cyclohexanes are ubiquitous structural motifs in organic chemistry, particularly in natural products and pharmaceutical agents. Their stereochemistry and conformational behavior are intrinsically linked to their biological activity and physical properties. 3-Chloro-1,1-dimethylcyclohexane serves as an excellent case study for these principles. The carbon atom at the C3 position is a stereocenter, as it is bonded to four different groups (a hydrogen atom, a chlorine atom, the C2 portion of the ring, and the C4 portion of the ring). This gives rise to a pair of non-superimposable mirror images, or enantiomers: (R)-3-chloro-1,1-dimethylcyclohexane and (S)-3-chloro-1,1-dimethylcyclohexane.[1][2]

The presence of the gem-dimethyl group at the C1 position introduces significant conformational constraints. Unlike a monosubstituted cyclohexane, where a ring flip can readily occur, the 1,1-disubstitution pattern influences the stability of the two chair conformations for each enantiomer.[3] Understanding the energetic landscape of these conformers is critical for predicting spectroscopic outcomes and chemical reactivity.

Conformational Analysis

The three-dimensional structure of cyclohexane derivatives is dominated by the low-energy chair conformation. For 3-chloro-1,1-dimethylcyclohexane, each enantiomer exists as a mixture of two rapidly interconverting chair conformers at room temperature. The key distinction between these conformers is the position of the chlorine atom, which can be either axial or equatorial.

The relative stability of these two conformers is governed by steric strain, particularly 1,3-diaxial interactions.[4] In the conformer where the chlorine atom is axial, it experiences steric repulsion from the axial hydrogen atoms at the C1 and C5 positions. When the chlorine atom is in the equatorial position, this steric strain is minimized.

Table 1: Steric Strain Parameters (A-Values)

| Substituent | A-Value (kJ/mol) |

|---|---|

| -CH₃ | 7.1 - 7.6 |

| -Cl | ~2.2 |

A-value represents the energy difference between the axial and equatorial conformations of a monosubstituted cyclohexane.[3][4][5]

For the enantiomers of 3-chloro-1,1-dimethylcyclohexane, the conformer with the equatorial chlorine atom is significantly more stable than the one with the axial chlorine. The gem-dimethyl groups at C1 have one equatorial and one axial methyl group in both chair forms, meaning their net contribution to the stability difference between the two conformers is negligible.[3] Therefore, the conformational equilibrium is primarily dictated by the preference of the chlorine atom for the more sterically favorable equatorial position.

Caption: Conformational equilibrium of the enantiomers.

Synthesis and Stereochemical Considerations

A common synthetic route to 3-chloro-1,1-dimethylcyclohexane involves the chlorination of 3,3-dimethylcyclohexanol. The stereochemical outcome of such a reaction depends heavily on the mechanism (e.g., SN1 or SN2) and the reagents used. For instance, using thionyl chloride (SOCl₂) might proceed with retention or inversion of configuration depending on the reaction conditions. Hydrochlorination of 3,3-dimethylcyclohexene would likely produce a racemic mixture of the (R) and (S) enantiomers. Achieving an enantioselective synthesis would require the use of a chiral catalyst or a chiral starting material.[6]

Analytical Characterization and Separation

Distinguishing between and separating the stereoisomers of 3-chloro-1,1-dimethylcyclohexane requires specialized analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of substituted cyclohexanes.[7][8] While the ¹H NMR spectra of the (R) and (S) enantiomers are identical in an achiral solvent, the signals provide a wealth of conformational information.

-

¹H NMR: The proton on the carbon bearing the chlorine (H-3) is a key diagnostic signal. In the more stable conformer (equatorial Cl), this proton is axial. An axial proton typically exhibits large coupling constants (J-values) with neighboring axial protons. The chemical shift of this proton is also influenced by the electronegativity of the chlorine atom.

-

¹³C NMR: The chemical shifts of the carbon atoms in the cyclohexane ring are sensitive to their steric environment.[9][10] The carbon atoms involved in 1,3-diaxial interactions are typically shielded and appear at a higher field (lower ppm) in the spectrum.

Table 2: Expected ¹H NMR Features for the Major Conformer

| Proton | Position | Expected Multiplicity | Expected J-values (Hz) |

|---|

| H-3 | Axial | Triplet of doublets | Large (axial-axial), Small (axial-equatorial) |

Chiral Chromatography

To separate the (R) and (S) enantiomers, chiral chromatography is the method of choice. This technique utilizes a chiral stationary phase (CSP) that interacts diastereomerically with the two enantiomers, leading to different retention times.

Experimental Protocol: Chiral Gas Chromatography (GC) Separation

-

Column Selection: A capillary column coated with a cyclodextrin-based chiral stationary phase is often effective for separating halogenated enantiomers.

-

Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

-

Sample Preparation: Prepare a dilute solution of the racemic 3-chloro-1,1-dimethylcyclohexane mixture in a volatile solvent (e.g., hexane).

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Oven Program: Start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 150 °C) to ensure good separation.

-

Carrier Gas: Helium or Hydrogen.

-

Detector Temperature: 250 °C

-

-

Data Analysis: The two enantiomers will appear as two separate peaks in the chromatogram. The ratio of the peak areas corresponds to the enantiomeric ratio.

Caption: Workflow for chiral separation and analysis.

Polarimetry

Once the enantiomers have been separated, their optical activity can be measured using a polarimeter. One enantiomer will rotate plane-polarized light in the positive (dextrorotatory, +) direction, while the other will rotate it in the negative (levorotatory, -) direction by an equal magnitude. This provides definitive proof of successful enantiomeric separation.

Significance in Drug Development

The principles illustrated by 3-chloro-1,1-dimethylcyclohexane are directly applicable to the development of pharmaceutical compounds. Many drugs are chiral, and often only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even cause adverse effects.[11] A thorough understanding of stereoisomerism, conformational analysis, and chiral separation techniques is therefore essential for the design, synthesis, and quality control of safe and effective medicines.[12]

Conclusion

3-Chloro-1,1-dimethylcyclohexane is a valuable model compound for exploring the core concepts of stereoisomerism and conformational analysis in cyclic systems. The interplay between the fixed gem-dimethyl group and the stereocenter at C3 creates a well-defined conformational preference that can be probed using modern analytical techniques like NMR. Furthermore, the successful resolution of its enantiomers via chiral chromatography highlights the practical methods employed in both academic research and the pharmaceutical industry to isolate and study stereochemically pure compounds.

References

-

The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]

-

Spectroscopic Properties of Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Observed vs. Calculated Chemical Shifts in substituted cyclohexanes. ResearchGate. Available at: [Link]

-

Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

-

Conformational preferences in monosubstituted cyclohexanes determined by nuclear magnetic resonance spectroscopy. Journal of the American Chemical Society. Available at: [Link]

-

(3S)-3-chloro-1,1-dimethylcyclohexane. PubChem. Available at: [Link]

-

Stereoisomerism in Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Nomenclature: Why 3-chloro-1,1-dimethylcyclohexane and not 1-chloro-3,3-dimethylcyclohexane? Reddit. Available at: [Link]

-

3-Chloro-1,1-dimethylcyclohexane. PubChem. Available at: [Link]

-

Asymmetric C–H Functionalization of Bicyclo[2.1.1]hexanes and Their 2-Oxa- and 2-Aza Derivatives via Rhodium Carbene Intermediates. Journal of the American Chemical Society. Available at: [Link]

-

Conformational analysis and nomenclature of cyclohexanes. Course Hero. Available at: [Link]

-

Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Conformations of Disubstituted Cyclohexanes. Chemistry LibreTexts. Available at: [Link]

-

Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. PubMed. Available at: [Link]

-

Synthesis of 3 -chloro-5,5-dimethyl-2-cyclohexene-1-one. PrepChem.com. Available at: [Link]

-

Conformational Analysis of 1,3-Disubstituted Cyclohexanes. St. Paul's Cathedral Mission College. Available at: [Link]

-

Organic chemistry – sOme Basic PrinciPles and Techniques. NCERT. Available at: [Link]

-

Playing with Selectivity for Optimal Chiral Separation. LCGC International. Available at: [Link]

Sources

- 1. (3S)-3-chloro-1,1-dimethylcyclohexane | C8H15Cl | CID 145159364 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Chloro-1,1-dimethylcyclohexane | C8H15Cl | CID 15712169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. sites.ualberta.ca [sites.ualberta.ca]

- 6. pubs.acs.org [pubs.acs.org]

- 7. The identification of vicinally substituted cyclohexane isomers in their mixtures by 1H and 13C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chromatographyonline.com [chromatographyonline.com]

- 12. Chromatographic resolution of closely related species in pharmaceutical chemistry: dehalogenation impurities and mixtures of halogen isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Chloro-1,1-dimethylcyclohexane

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development on the chemical compound 3-Chloro-1,1-dimethylcyclohexane. It details the compound's identification, structural properties, a robust synthesis protocol, safety considerations, and its relevance in synthetic chemistry.

Compound Identification and Core Properties

3-Chloro-1,1-dimethylcyclohexane is a halogenated cyclic alkane. Its structure is characterized by a cyclohexane ring with two methyl groups geminally substituted at the C1 position and a chlorine atom at the C3 position. This substitution pattern leads to interesting stereochemical considerations and makes it a useful building block in organic synthesis.

The definitive identifier for this compound is its CAS Number: 35188-27-3 .[1][2] This number is crucial for unambiguous identification in chemical databases, regulatory submissions, and procurement.

Nomenclature Insights

The IUPAC name, 3-Chloro-1,1-dimethylcyclohexane, is determined by prioritizing the numbering of ring carbons to give the substituents the lowest possible locants. In this case, numbering begins at the carbon bearing the two methyl groups, as '1,1,3' constitutes a lower set of locants than the alternative '1,3,3'. Halogen and alkyl groups are considered of equal rank in this determination.

Key Chemical Identifiers

| Identifier/Property | Value | Source |

| CAS Number | 35188-27-3 | [1][2] |

| Molecular Formula | C₈H₁₅Cl | [1] |

| Molecular Weight | 146.66 g/mol | [1][2] |

| IUPAC Name | 3-chloro-1,1-dimethylcyclohexane | [2] |

| Synonyms | 1-Chloro-3,3-dimethylcyclohexane | [1][2] |

| Canonical SMILES | CC1(CCCC(C1)Cl)C | [2] |

| InChIKey | QEOXRBGGWGLWLW-UHFFFAOYSA-N | [2] |

| XLogP3-AA (Computed) | 3.5 | [2] |

| Topological Polar Surface Area (Computed) | 0 Ų | [1] |

| Complexity (Computed) | 96.7 | [1] |

Synthesis Pathway and Reaction Mechanism

A reliable and scalable synthesis of 3-Chloro-1,1-dimethylcyclohexane can be achieved via the chlorination of its corresponding alcohol, 3,3-dimethylcyclohexanol (CAS: 767-12-4). The conversion of a secondary alcohol to an alkyl chloride is a cornerstone reaction in organic synthesis. Treatment with concentrated hydrochloric acid is a direct and effective method.

The reaction proceeds through a substitution nucleophilic unimolecular (SN1) mechanism. This pathway is favored due to the stability of the secondary carbocation intermediate formed upon protonation of the hydroxyl group and subsequent loss of water.

Caption: SN1 reaction mechanism for the synthesis of the target compound.

Causality of Mechanistic Choice:

-

Protonation (Step 1): The hydroxyl group (-OH) is a poor leaving group. By protonating it with a strong acid like HCl, it is converted into a good leaving group, water (H₂O).

-

Carbocation Formation (Step 2): The departure of water is the rate-determining step and results in the formation of a secondary carbocation. The stability of this intermediate is crucial for the SN1 pathway to be viable.

-

Nucleophilic Attack (Step 3): The chloride ion (Cl⁻), now a competent nucleophile, rapidly attacks the electrophilic carbocation to form the final product.

Experimental Protocol: Synthesis

This section provides a detailed, self-validating protocol for the laboratory-scale synthesis of 3-Chloro-1,1-dimethylcyclohexane.

Materials and Reagents:

-

3,3-Dimethylcyclohexanol

-

Concentrated Hydrochloric Acid (~37%)

-

Anhydrous Calcium Chloride (CaCl₂) or Magnesium Sulfate (MgSO₄)

-

Diethyl Ether

-

Saturated Sodium Bicarbonate Solution

-

Deionized Water

-

Separatory Funnel, Round-bottom Flask, Reflux Condenser

-

Rotary Evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 12.8 g (0.1 mol) of 3,3-dimethylcyclohexanol.

-

Acid Addition: Place the flask in an ice-water bath to control the initial exothermic reaction. Slowly add 50 mL of concentrated hydrochloric acid to the stirred alcohol.

-

Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 1 hour. A second organic layer should become apparent. This step allows the reaction to proceed to completion.

-

Work-up & Extraction: Transfer the reaction mixture to a 250 mL separatory funnel. Add 50 mL of diethyl ether to the funnel to dissolve the organic product. Shake vigorously, venting frequently to release pressure.

-

Phase Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

-

Neutralization: Wash the organic layer sequentially with 50 mL of deionized water, followed by 50 mL of saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with another 50 mL of deionized water. The bicarbonate wash is critical to prevent acid-catalyzed side reactions during distillation.

-

Drying: Drain the ether layer into an Erlenmeyer flask and dry over anhydrous calcium chloride or magnesium sulfate for 15-20 minutes.

-

Solvent Removal: Decant or filter the dried solution into a pre-weighed round-bottom flask. Remove the diethyl ether using a rotary evaporator.

-

Purification & Validation: The crude product can be purified by fractional distillation under reduced pressure. The identity and purity of the collected fractions should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and NMR spectroscopy.

Caption: Experimental workflow for the synthesis and purification of the title compound.

Structural and Conformational Analysis

The 1,1-dimethyl substitution pattern significantly influences the conformational equilibrium of the cyclohexane ring. Due to steric hindrance, large substituents on a cyclohexane ring preferentially occupy the equatorial position to minimize 1,3-diaxial interactions.[3][4]

In 3-Chloro-1,1-dimethylcyclohexane, the two chair conformers are not energetically equivalent. The chlorine atom is sterically less demanding than a methyl group. The most stable conformation will be the one where the chlorine atom occupies the equatorial position, minimizing steric strain. Both chair conformers will have one axial and one equatorial methyl group at the C1 position, making their relative contribution to the overall steric strain equal in both conformations.[5]

Applications and Relevance

While specific, high-volume applications for 3-Chloro-1,1-dimethylcyclohexane are not widely documented, its structural motif is of interest in medicinal chemistry and materials science. Substituted cyclohexanes are prevalent scaffolds in drug design due to their conformational properties which can influence binding to biological targets.[6]

Furthermore, related 3,3-dimethylcyclohexane derivatives have been patented for use as fragrance compounds, suggesting that this chemical class can be utilized in the formulation of perfumes and other scented products.[7] The chloro-substituent serves as a versatile synthetic handle, allowing for further functionalization to create a library of novel compounds for screening in drug discovery or for the development of new materials.

Safety and Handling

-

Physical Hazards: Assumed to be a flammable liquid and vapor. Keep away from heat, sparks, open flames, and hot surfaces.[8][9] All equipment should be properly grounded to prevent static discharge.[8][9]

-

Health Hazards: May be harmful if swallowed. Expected to cause skin and eye irritation.[10][11] Avoid breathing vapors.

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat. All handling should be performed in a well-ventilated fume hood.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container.[9][10]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

This information is provided for guidance and is not a substitute for a formal risk assessment which should be conducted before any experimental work is undertaken.

References

-

CPAchem Ltd. (2021). Safety data sheet: 1,1-Dimethylcyclohexane. Retrieved from [Link]

-

RBNAinfo. (2014). Safety Data Sheet. Retrieved from [Link]

-

PubChem. (n.d.). 3-Chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

KPU Pressbooks. (n.d.). 4.4 Substituted Cyclohexanes – Organic Chemistry I. Retrieved from [Link]

-

PubChem. (n.d.). (3S)-3-chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

-

LibreTexts Chemistry. (2021). 3.3: Conformational analysis of cyclohexanes. Retrieved from [Link]

-

ResearchGate. (n.d.). Computational Study of Inversion-topomerization Pathways in 1,3-Dimethylcyclohexane and 1,4-Dimethylcyclohexane: Ab Initio Conformational Analysis. Retrieved from [Link]

-

LibreTexts Chemistry. (2020). 2.16: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

-

LibreTexts Chemistry. (2022). 4.8: Conformations of Disubstituted Cyclohexanes. Retrieved from [Link]

- Google Patents. (n.d.). EP1284951B1 - 3,3-dimethylcyclohexane derivatives.

-

PubChem. (n.d.). 3-Chloro-1,5-dimethylcyclohexene. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry World. (2024). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. Retrieved from [Link]

- Google Patents. (n.d.). CN102617486B - Process for preparing 6-chlorine-1,3-dimethyl uracil.

-

PubChem. (n.d.). 2-Chloro-1,1-dimethylcyclohexane. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). WO2016097569A1 - Novel acetals of 1-(3,3-dimethylcyclohex-1-enyl) ethanone, method for the production thereof and use of same in perfumery.

Sources

- 1. Page loading... [guidechem.com]

- 2. 3-Chloro-1,1-dimethylcyclohexane | C8H15Cl | CID 15712169 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4.4 Substituted Cyclohexanes – Organic Chemistry I [kpu.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Bromo-3-chloro-1,1-dimethylcyclohexane | C8H14BrCl | CID 67523285 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. EP1284951B1 - 3,3-dimethylcyclohexane derivatives - Google Patents [patents.google.com]

- 8. bg.cpachem.com [bg.cpachem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. rbnainfo.com [rbnainfo.com]

- 11. fishersci.com [fishersci.com]

Introduction: The Imperative for Precision in Chemical Communication

An In-Depth Technical Guide to the IUPAC Nomenclature of Substituted Cyclohexanes

In the realms of chemical research and pharmaceutical development, ambiguity is a liability. The precise three-dimensional arrangement of atoms in a molecule can mean the difference between a life-saving therapeutic and an inert or even harmful compound. The International Union of Pure and Applied Chemistry (IUPAC) provides a universal and systematic language to eliminate this ambiguity, ensuring that a chemical name corresponds to a single, unique molecular structure.[1][2] This guide serves as a technical resource for scientists, detailing the rigorous, logic-based framework for naming substituted cyclohexanes—a core structural motif in countless natural products and synthetic drugs. We will move beyond a simple recitation of rules to explore the causality behind them, providing a self-validating protocol for even the most complex derivatives.

Section 1: The Foundational Structure - The Cyclohexane Parent

The journey of naming begins with identifying the principal chemical entity. For the compounds in this guide, the core is a six-membered ring of saturated carbon atoms.

-

Parent Chain Identification : The primary decision is whether the cyclohexane ring or an attached alkyl chain constitutes the parent hydrocarbon. The rule is straightforward: the parent is the moiety with the greater number of carbon atoms.[3] If the ring and the longest alkyl chain have an equal number of carbons, the ring is designated as the parent.[3]

-

Example A : A six-carbon ring with a five-carbon chain attached is named as an alkyl-substituted cyclohexane .

-

Example B : A six-carbon ring with a seven-carbon chain attached is named as a cycloalkyl-substituted alkane .

-

The following decision workflow illustrates this primary branching point in the nomenclature process.

Caption: Parent Chain Determination Workflow.

Section 2: The Logic of Locants - Numbering the Cyclohexane Ring

Once cyclohexane is established as the parent, the positions of its substituents must be unambiguously defined using numerical locants. The system is built on the principle of providing the "lowest possible numbers" to the substituents.

Core Numbering Protocol:

-

Single Substituent : If only one substituent is present, no number is needed as all positions are equivalent. The molecule is simply named as

cyclohexane (e.g., methylcyclohexane).[4] -

Multiple Substituents : With two or more substituents, the ring is numbered to assign the lowest possible locant set to the substituents.[3][5]

-

Lowest Locant Rule : Numbering begins at one substituted carbon and proceeds around the ring (clockwise or counter-clockwise) to generate the set of locants with the lowest value at the first point of difference.[5] For instance, the locant set (1, 2, 4) is lower than (1, 3, 5).

-

Alphabetical Tie-Breaker : If applying the lowest locant rule results in two or more identical, lowest-possible numbering schemes, the tie is broken by alphabetical order. The substituent that comes first alphabetically is assigned the lower number.[3][6][7]

-

The workflow for this crucial step is visualized below.

Caption: Logical Workflow for Numbering Ring Substituents.

Section 3: Handling Structural Complexity in Substituents

Not all substituents are simple alkyl groups. For branched, or "complex," substituents, a systematic sub-nomenclature is required.

Protocol for Naming Complex Substituents:

-

Identify the Sub-chain : The carbon atom of the substituent that attaches to the parent cyclohexane ring is always designated as carbon 1 of the substituent's chain.[8][9]

-

Find the Longest Sub-chain : From this attachment point (carbon 1), identify the longest continuous carbon chain within the substituent. This chain provides the root name for the substituent (e.g., 'propyl', 'butyl').[9]

-

Name the Sub-substituents : Name any smaller groups attached to this sub-chain with their own locants, relative to the sub-chain numbering.

-

Assemble and Enclose : The complete name of the complex substituent is assembled and enclosed in parentheses.[8][10]

Example : A substituent with the structure -CH(CH₃)CH₂CH₃ is named as a (1-methylpropyl) group.

Alphabetization Rules for Substituents

The final assembly of the name requires placing substituents in alphabetical order. The rules for alphabetization differ for simple and complex substituents.

| Substituent Type | Prefix Considered for Alphabetization? | Example (Alphabetical Order) |

| Simple | Multiplicative prefixes (di-, tri-, tetra-) are ignored . Prefixes like iso- and neo-are considered. Prefixes like sec- and tert- are ignored . | ethyl comes before dimethyl |

| Complex | The entire name within the parentheses is considered. The first letter, even if it is part of a multiplicative prefix like 'di' or 'tri', is used for alphabetization.[11] | (dimethylpropyl) comes before ethyl |

Section 4: Defining Three-Dimensional Space - Stereochemistry

For drug development professionals, stereochemistry is paramount. IUPAC nomenclature provides specific descriptors to define the spatial arrangement of atoms.

Relative Configuration: cis and trans Isomerism

For disubstituted cyclohexanes, the relative orientation of the two substituents is described using the prefixes cis- (on the same side of the ring's plane) and trans- (on opposite sides).[12][13] These prefixes are italicized and placed at the beginning of the name, followed by a hyphen.

-

Example : cis-1,2-dimethylcyclohexane indicates both methyl groups are on the same face of the ring.

Absolute Configuration: Cahn-Ingold-Prelog (R/S) System

When a carbon atom in the ring is a stereocenter (bonded to four different groups), its absolute configuration must be specified using the Cahn-Ingold-Prelog (CIP) priority rules.[14][15] This system provides an unambiguous description of the stereoisomer.

Experimental Protocol: Assigning R/S Configuration

-

Identify Stereocenters : Locate all chiral carbons within the molecule.

-

Assign Priorities : For each stereocenter, assign a priority (1-4, with 1 being the highest) to the four attached groups based on atomic number. Higher atomic numbers receive higher priority.

-

Orient the Molecule : Orient the molecule in three-dimensional space so that the lowest priority group (4) is pointing away from the observer.

-

Determine Directionality : Trace the path from priority 1 to 2 to 3.

-

If the path is clockwise , the configuration is designated R (rectus).

-

If the path is counter-clockwise , the configuration is designated S (sinister).

-

-

Incorporate into Name : The R/S descriptor, along with its locant, is placed in parentheses at the beginning of the name. For molecules with multiple stereocenters, each descriptor is included (e.g., (1R,2S)-...).[15]

Caption: Decision Process for Stereochemical Descriptors.

Section 5: Advanced Topics - Polycyclic Systems

The principles of cyclohexane nomenclature form the basis for naming more complex polycyclic structures relevant in advanced drug design.

-

Bicyclic Compounds : Systems where two rings share two or more atoms are named with the prefix "bicyclo". The number of atoms in the three "bridges" connecting the two bridgehead carbons are specified in square brackets in descending order.[16][17][18]

-

Spiro Compounds : When two rings share a single atom, the prefix "spiro" is used. The number of atoms in each ring (not including the shared spiro atom) are listed in ascending order in square brackets.[16][17][19]

Conclusion

The IUPAC nomenclature for substituted cyclohexanes is a robust, hierarchical system grounded in logical principles. For researchers and developers, mastering this system is not an academic exercise but a professional necessity. It ensures that the molecular architecture, from basic connectivity to the subtleties of stereoisomerism, is communicated with absolute clarity and fidelity, forming the bedrock of reproducible science and intellectual property.

References

-

IUPAC Rules and Practice Sheet With Answers 1 PDF . Scribd. [Link]

-

Complex alkyl substituents . University of Calgary. [Link]

-

Naming Complex Substituents . Chemistry Steps. [Link]

-

Naming Complex Substituents in Organic Chemistry: Systematic vs. Common Nomenclature . YouTube. [Link]

-

Naming Cycloalkanes . ChemTalk. [Link]

-

Cycloalkane Naming Rules . Coppola Academy. [Link]

-

4.1: Naming Cycloalkanes . Chemistry LibreTexts. [Link]

-

What are the priorities for substituent groups on a cyclohexane? . Chemistry Stack Exchange. [Link]

-

Nomenclature of Compounds Containing Complex Substituents . organicmystery.com. [Link]

-

4.1: Naming Cycloalkanes . Chemistry LibreTexts. [Link]

-

IUPAC Nomenclature of Cyclic Compounds . YouTube. [Link]

-

IUPAC naming of 1,2-disubstituted cyclohexane derivative . Chemistry Stack Exchange. [Link]

-

IUPAC nomenclature of organic chemistry . Wikipedia. [Link]

-

Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples . Vedantu. [Link]

-

5.12 Naming Naming Cycloalkanes . MIT OpenCourseWare. [Link]

-

New Innovative Methods for IUPAC Nomenclature of Bicyclo and Spiro Compounds in Organic Chemistry . ERIC. [Link]

-

Substituted Cycloalkanes . University of Calgary. [Link]

-

Chapter P-9 - Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 . Royal Society of Chemistry. [Link]

-

Organic chemistry - cis/trans, R/S, and halogen IUPAC practice . YouTube. [Link]

-

4.S: Organic Compounds- Cycloalkanes and their Stereochemistry (Summary) . Chemistry LibreTexts. [Link]

-

IUPAC Nomenclature of Bicyclo and Spiro Compounds - Innovative Methods . Scribd. [Link]

-

International Union of Pure and Applied Chemistry . Wikipedia. [Link]

-

IUPAC Nomenclature & Stereochemistry . YouTube. [Link]

- A History of the Nomenclature of Organic Chemistry. Google Books.

-

Naming Bicyclic Compounds – Fused, Bridged, and Spiro . Master Organic Chemistry. [Link]

-

Origin and Evolution of Organic Nomenclature . ACS Publications. [Link]

-

The History of Chemical Nomenclature and ACD/Name . ACD/Labs. [Link]

-

Naming Bicyclic Compounds . Chemistry Steps. [Link]

-

RULES FOR THE NOMENCLATURE OF ORGANIC CHEMISTRY SECTION E: STEREOCHEMISTRY . IUPAC. [Link]

Sources

- 1. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 2. International Union of Pure and Applied Chemistry - Wikipedia [en.wikipedia.org]

- 3. Naming Cycloalkanes | ChemTalk [chemistrytalk.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. scribd.com [scribd.com]

- 9. Naming Complex Substituents - Chemistry Steps [chemistrysteps.com]

- 10. youtube.com [youtube.com]

- 11. organicmystery.com [organicmystery.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. publications.iupac.org [publications.iupac.org]

- 14. iupac.qmul.ac.uk [iupac.qmul.ac.uk]

- 15. youtube.com [youtube.com]

- 16. Naming of Bicyclo and Spiro Compounds: IUPAC Rules & Examples [vedantu.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]

- 18. Naming Bicyclic Compounds - Chemistry Steps [chemistrysteps.com]

- 19. files.eric.ed.gov [files.eric.ed.gov]

An In-Depth Technical Guide to the Conformational Stability of Chlorodimethylcyclohexane Isomers

Abstract

This technical guide provides a comprehensive analysis of the conformational stability of chlorodimethylcyclohexane isomers. It is intended for researchers, scientists, and professionals in drug development who utilize stereochemical principles in molecular design and synthesis. This document delves into the fundamental principles of cyclohexane stereochemistry, the quantitative assessment of steric strain through A-values, and a systematic evaluation of the various constitutional and stereoisomers of chlorodimethylcyclohexane. Methodologies for the experimental and computational determination of conformational equilibria are also discussed, providing a robust framework for understanding and predicting the three-dimensional structure and stability of substituted cyclohexanes.

Introduction: The Primacy of Conformation in Molecular Function

The three-dimensional arrangement of atoms in a molecule, its conformation, is a critical determinant of its physical, chemical, and biological properties. For cyclic molecules, and particularly for cyclohexane derivatives, the conformational landscape is dominated by the low-energy chair conformation. Within this framework, substituents can occupy two distinct types of positions: axial and equatorial. The interplay of steric and electronic effects dictates the preferred orientation of these substituents, thereby influencing the molecule's reactivity, intermolecular interactions, and ultimately its biological activity.

This guide focuses on the conformational analysis of chlorodimethylcyclohexane, a class of molecules that serves as an excellent model system for understanding the additive and sometimes non-additive nature of substituent effects on the stability of cyclohexane rings. A thorough understanding of the principles governing the stability of axial versus equatorial conformers is paramount for the rational design of molecules with specific desired properties in fields such as medicinal chemistry and materials science.

Foundational Principles of Cyclohexane Conformation

The cyclohexane ring is not a planar hexagon; it predominantly adopts a puckered, strain-free "chair" conformation. In this conformation, the carbon-carbon bonds are staggered, minimizing torsional strain. The twelve hydrogen atoms (or other substituents) are located in two distinct sets of positions:

-

Axial (a): Six positions are parallel to the principal C3 axis of the ring, pointing "up" or "down".

-

Equatorial (e): Six positions are located around the "equator" of the ring, pointing outwards.

Through a process known as "ring flipping" or "chair interconversion," a cyclohexane ring can rapidly convert between two chair conformations. In this process, all axial positions become equatorial, and all equatorial positions become axial. For an unsubstituted cyclohexane ring, these two chair conformers are identical in energy. However, for substituted cyclohexanes, the two conformers are often diastereomeric and possess different energies.

Quantifying Steric Strain: The Concept of A-Values

The preference of a substituent to occupy the equatorial position is driven by the avoidance of unfavorable steric interactions, primarily 1,3-diaxial interactions .[1][2] An axial substituent experiences steric repulsion from the other two axial substituents on the same face of the ring (at the C3 and C5 positions relative to the substituent at C1).[1][3] This destabilizing interaction is a form of gauche-butane interaction.[2]

The energetic cost of placing a substituent in the axial position is quantified by its A-value , which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.[4] A higher A-value signifies a stronger preference for the equatorial position due to greater steric bulk.[4][5]

| Substituent | A-value (kcal/mol) | A-value (kJ/mol) |

| -Cl | ~0.53 | ~2.2 |

| -CH₃ | ~1.7 | ~7.3 |

Data compiled from various sources.[4][6] Note that the exact values can vary slightly depending on the experimental conditions and method of determination.

As indicated in the table, the methyl group has a significantly larger A-value than the chlorine atom.[7] This is because the methyl group is sterically bulkier and experiences more significant 1,3-diaxial interactions.[7] Therefore, in cases of competing steric demands, the conformation that places the methyl group in the equatorial position will be strongly favored.[8][9]

Conformational Analysis of Chlorodimethylcyclohexane Isomers

The analysis of disubstituted cyclohexanes is more complex than that of monosubstituted derivatives because the relative stereochemistry of the substituents (cis or trans) must be considered.[10][11] The overall stability of a given conformer is determined by the sum of all steric interactions.

1-Chloro-1-methylcyclohexane

In 1-chloro-1-methylcyclohexane, both substituents are on the same carbon. A ring flip interconverts the axial and equatorial positions of the chloro and methyl groups.

-

Analysis: In conformer A, the larger methyl group is equatorial, and the smaller chloro group is axial. In conformer B, the methyl group is axial, and the chloro group is equatorial.

trans-1-Chloro-2-methylcyclohexane

For trans-1,2-disubstituted cyclohexanes, the two chair conformers have either both substituents in equatorial positions (diequatorial) or both in axial positions (diaxial).[8]

-